molecular formula C5H5ClN2O B1418198 6-(Chloromethyl)pyrimidin-4-OL CAS No. 94171-03-6

6-(Chloromethyl)pyrimidin-4-OL

Cat. No.: B1418198
CAS No.: 94171-03-6
M. Wt: 144.56 g/mol
InChI Key: OPIOOXDZVDOAAZ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyrimidin-4-OL is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Biochemical Analysis

Biochemical Properties

6-(Chloromethyl)pyrimidin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA polymerase, where it acts as an inhibitor. This interaction is crucial in the regulation of DNA replication and repair processes. Additionally, this compound has been found to interact with certain kinases, influencing signal transduction pathways. These interactions are typically characterized by the formation of covalent bonds between the chloromethyl group of the compound and nucleophilic sites on the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating the p53 pathway, leading to cell cycle arrest and programmed cell death. Furthermore, it affects the expression of genes involved in cell proliferation and differentiation, thereby modulating cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and RNA, causing structural changes that inhibit the replication and transcription processes. The compound also acts as an enzyme inhibitor, particularly targeting DNA polymerase and certain kinases. This inhibition is achieved through the formation of covalent bonds with the active sites of these enzymes, leading to their inactivation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA replication and repair mechanisms. These effects are particularly evident in in vitro studies with cultured cells, where continuous exposure results in significant changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth by targeting rapidly dividing cells. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and are associated with the accumulation of the compound in the liver and kidneys. Threshold effects have been observed, where doses above a certain level lead to significant toxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The compound undergoes oxidative dechlorination, resulting in the formation of reactive intermediates that can bind to cellular macromolecules. These metabolic reactions are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can localize to various cellular compartments, including the nucleus and mitochondria. This distribution is essential for its biological activity, as it allows the compound to reach its molecular targets and exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nuclear compartment. Additionally, the compound can accumulate in the mitochondria, where it affects mitochondrial DNA replication and energy production. These subcellular localizations are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)pyrimidin-4-OL typically involves the chloromethylation of pyrimidin-4-OL. One common method is the reaction of pyrimidin-4-OL with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position of the pyrimidine ring . The reaction conditions often include a solvent such as acetic acid and a catalyst like zinc chloride to facilitate the chloromethylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Chloromethyl)pyrimidin-4-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: Similar structure but with two chlorine atoms at positions 4 and 6.

    6-Methylpyrimidin-4-OL: Similar structure with a methyl group instead of a chloromethyl group.

    4-Chloropyrimidine: Contains a chlorine atom at the 4-position

Uniqueness

6-(Chloromethyl)pyrimidin-4-OL is unique due to the presence of both a chloromethyl group and a hydroxyl group on the pyrimidine ring.

Properties

IUPAC Name

4-(chloromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIOOXDZVDOAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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